Home > Products > Building Blocks P14910 > Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate
Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate - 1038391-10-4

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Catalog Number: EVT-1696401
CAS Number: 1038391-10-4
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate

Compound Description: This compound is an aldehyde derivative of imidazo[1,2-a]pyridine. The synthesis of this compound involves using ethyl 2-amino-5-bromonicotinate as a starting material. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate. The primary structural difference lies in the substituents at the 3 and 8 positions. While the target compound has a bromine at the 3 position and a carboxylate at the 8 position, this related compound has an aldehyde at the 3 position and a formate group at the 8 position. []

Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is a boronic ester derivative of imidazo[1,2-a]pyridine. It was a target compound in a study focusing on regioselective borylation reactions. []

Relevance: This compound also shares the core imidazo[1,2-a]pyridine structure with Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate. The significant difference lies in the position of the carboxylate group and the presence of the boronic ester. The target compound has a carboxylate at the 8 position and a bromine at the 3 position, while this related compound has a carboxylate at the 2 position and a boronic ester at the 6 position. []

[6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives

Compound Description: This series of compounds consists of dimerized imidazo[1,2-a]pyridine units linked at the 6 position, each possessing a carboxamide group at the 2 position. These compounds were synthesized and evaluated for their anti-cancer and anti-tuberculosis activity. []

Relevance: Although structurally distinct from Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, these compounds are derived from a common starting material, Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, highlighting the potential of modifying the imidazo[1,2-a]pyridine scaffold for diverse biological activities. []

Ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives

Compound Description: This group of compounds shares the imidazo[1,2-a]pyridine core and features a bromine at the 6 position, a hydroxyl group at the 8 position, and a carboxylate group at the 3 position. These compounds demonstrated significant anti-hepatitis B virus (HBV) activity. []

Relevance: This group exhibits a close structural relationship with Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, differing mainly in the positions of the bromine and carboxylate substituents and the presence of a hydroxyl group instead of a hydrogen at the 8 position. This similarity highlights the potential for exploring modifications at these positions to optimize biological activity. []

Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound features an amino group at the 8 position, a bromine at the 6 position, and a carboxylate group at the 2 position of the imidazo[1,2-a]pyridine scaffold. Its crystal structure was analyzed in detail. []

Relevance: This compound demonstrates a close structural similarity to Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, primarily differing in the positions of the bromine and carboxylate substituents and the presence of an amino group at the 8 position instead of a hydrogen. This highlights the possibility of exploring modifications at these specific positions to adjust the compound's properties. []

Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound features a hydroxyl group at the 8 position and a carboxylate group at the 2 position of the imidazo[1,2-a]pyridine ring. It was synthesized as part of a study investigating novel imidazo[1,2-a]pyridine derivatives. []

Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate. The key difference lies in the absence of the bromine substituent at the 3 position and the presence of a hydroxyl group at the 8 position in the related compound. []

8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid

Compound Description: This compound features a hydroxyl group at the 8 position and a carboxylic acid group at the 2 position of the imidazo[1,2-a]pyridine ring. It was synthesized and subsequently coupled with various amino acid derivatives to generate a series of corresponding amides. []

Relevance: Although structurally similar to Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, this compound differs by the absence of the bromine substituent and ethyl group at the 3 and 2 positions, respectively, and the presence of a hydroxyl group at the 8 position. []

Ethyl 2-methyl-4-phenylpyrido[1,2-a]benzimidazole-3-carboxylate

Compound Description: This compound comprises a pyrido[1,2-a]benzimidazole core structure with a methyl group at the 2 position, a phenyl group at the 4 position, and a carboxylate group at the 3 position. This compound's crystal structure reveals the spatial arrangement of its constituent rings. []

Relevance: Although this compound differs significantly from Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate due to its fused ring system, it highlights the relevance of studying the structure-activity relationship of related heterocyclic compounds containing carboxylate substituents for potential biological applications. []

Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is an imidazo[1,2-a]pyridine derivative with a methyl substituent at the 8 position and a carboxylate group at the 2 position. []

Ethyl 6-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate

Compound Description: This compound is an imidazo[1,2-a]pyridine derivative bearing a methyl group at the 6 position, a nitro group at the 3 position, and a carboxylate group at the 2 position. Its reactivity and structural characteristics were investigated using CNDO/2 calculations and compared with experimental data. []

N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides

Compound Description: This series of compounds features a pyrido[1,2-a]pyrimidine core structure with a hydroxyl group at the 2 position, a methyl group at the 8 position, and a carboxamide group at the 3 position. These compounds were synthesized and evaluated for their analgesic properties. []

Relevance: While structurally distinct from Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate due to the presence of the pyrimidine ring, these compounds highlight the potential of similar heterocyclic scaffolds with carboxamide substituents for therapeutic applications. []

Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopentane-1,3'-imidazo[1,2-a]pyridine]-2-ene-3-carboxylate (SAK3)

Compound Description: SAK3 is a complex, multicyclic compound containing an imidazo[1,2-a]pyridine moiety. It is recognized as a T-type calcium channel enhancer and has shown promising results in Alzheimer's disease research. Studies have demonstrated its ability to enhance acetylcholine, dopamine, and serotonin release in the hippocampus. [, ]

Relevance: Despite its structural complexity compared to Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate, SAK3's inclusion in this list highlights the significance of the imidazo[1,2-a]pyridine scaffold in developing compounds with neurological activity. SAK3's mechanism of action, involving T-type calcium channels, suggests a potential area of investigation for the target compound. [, ]

Overview

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound features a fused bicyclic structure that incorporates an imidazole ring and a pyridine ring, characterized by a bromine atom at the 3-position and an ethyl ester group at the 8-position of the pyridine ring. Its unique structural attributes contribute to its potential applications in various fields of scientific research, particularly in medicinal chemistry due to its biological activities and chemical reactivity.

Source

The compound is cataloged under the Chemical Abstracts Service number 1251033-23-4 and can be found in databases such as PubChem, where it is listed with detailed chemical properties and classifications .

Classification

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate is classified as a heterocyclic organic compound. It is recognized for its potential pharmacological properties, particularly as a modulator of serotonin receptors, which are implicated in various neurological disorders .

Synthesis Analysis

Methods

The synthesis of ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step organic reactions. One common approach includes:

  1. Starting Materials: The synthesis begins with 3-bromo-2-aminopyridine and ethyl chloroformate.
  2. Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, often in the presence of a base like triethylamine to facilitate the formation of the imidazo[1,2-a]pyridine core.
  3. Cyclization: The cyclization step may involve heating the reaction mixture under reflux to promote the formation of the desired bicyclic structure.

Technical Details

The reaction conditions must be optimized for yield and purity, with purification techniques such as recrystallization or chromatography employed to isolate the final product effectively. Industrial methods may utilize continuous flow reactors for scalability and efficiency .

Molecular Structure Analysis

Structure

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate has the molecular formula C10H9BrN2O2C_{10}H_{9}BrN_{2}O_{2}. The structure includes:

  • An imidazole ring fused with a pyridine ring.
  • A bromine atom at the 3-position.
  • An ethyl carboxylate group at the 8-position.

Data

  • Molecular Weight: Approximately 251.09 g/mol
  • InChI Key: QGSRRXVXYURIGS-UHFFFAOYSA-N
  • Chemical Structure Representation: The compound can be visualized using molecular modeling software for detailed structural analysis .
Chemical Reactions Analysis

Reactions

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate can participate in various chemical reactions typical of imidazo[1,2-a]pyridine derivatives:

  1. Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization at the 3-position.
  2. Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Technical Details

The reactivity of this compound is influenced by both its electronic structure and steric factors due to the presence of multiple functional groups .

Mechanism of Action

Process

The mechanism of action of ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate primarily involves its interaction with biological targets such as serotonin receptors.

  1. Receptor Modulation: The compound may act as an agonist or antagonist at specific serotonin receptor subtypes, influencing neurotransmitter signaling pathways.
  2. Biological Effects: These interactions can lead to various pharmacological effects, including anxiolytic or antidepressant activities.

Data

Research indicates that compounds within this class show promise in modulating receptor activity related to mood disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Exhibits typical reactivity patterns associated with halogenated compounds and esters.

Relevant data from safety data sheets categorize it under specific target organ toxicity due to respiratory tract irritation and skin corrosion/irritation concerns .

Applications

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects on neurological disorders through modulation of serotonin receptors.
  2. Chemical Biology: Used as a building block for synthesizing more complex molecular structures in drug discovery.
  3. Research Studies: Evaluated for cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapeutics .

This compound represents a significant area of interest within pharmaceutical research due to its unique structure and promising biological activities.

Synthetic Methodologies for Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Novel Cyclization-Bromination Tandem Approaches

The efficient construction of the imidazo[1,2-a]pyridine core with precise bromine placement at C3 and carboxylate at C8 represents a significant synthetic challenge. A particularly effective tandem cyclization-bromination strategy utilizes ethyl bromopyruvate as a dual-function reagent, serving simultaneously as the cyclization agent and bromine source. This approach was demonstrated in the synthesis of structurally similar 8-amino-6-bromo derivatives, where 5-bromo-2,3-diaminopyridine undergoes reaction with ethyl bromopyruvate under mild basic conditions. The optimized procedure involves refluxing equimolar quantities (2.35 mmol each) of the diaminopyridine precursor and ethyl bromopyruvate with sodium bicarbonate in ethanol solvent, achieving cyclization and bromination in a single operation [3].

This tandem methodology delivers the bicyclic product in approximately 65% yield after recrystallization from hexane, producing analytically pure yellow crystals suitable for X-ray crystallographic analysis. The mechanism proceeds through initial nucleophilic attack by the amino group on the carbonyl carbon of ethyl bromopyruvate, followed by intramolecular cyclization and bromide incorporation. The base (NaHCO₃) plays a crucial dual role by neutralizing HBr generated during the reaction and maintaining optimal pH for cyclization. While this specific protocol generated a 6-bromo-8-amino analogue, it establishes a foundational methodology adaptable for synthesizing the target 3-bromo-8-carboxylate compound through careful selection of appropriately substituted pyridine precursors and optimization of bromination conditions [3].

Table 1: Key Reaction Parameters for Cyclization-Bromination Tandem Approach

ParameterOptimal ConditionVariation Impact
SolventEthanolLower yields in aprotic solvents
BaseNaHCO₃ (1 equiv)Stronger bases cause decomposition
TemperatureReflux (~78°C)Incomplete reaction below 70°C
Reaction TimeTLC monitoring (3-5 hrs)Side products form upon prolonged heating
PrecursorHalogenated diaminopyridinePositional halogen determines bromine location in product

Regioselective Functionalization Strategies at the 3- and 8-Positions

Achieving precise regiocontrol in the imidazo[1,2-a]pyridine system demands strategic approaches due to the inherent electronic asymmetry of the fused heterocycle. Commercial availability of diverse regioisomers highlights the synthetic accessibility of various substitution patterns. Critical distinctions exist between 3-bromo-8-carboxylate and its positional isomers such as 6-bromo-2-carboxylate (CAS: 67625-37-0), 8-bromo-6-carboxylate (CAS: 957103-97-8), and 8-bromo-3-carboxylate (CAS: 1397198-81-0) [2] [5] [7]. Each isomer exhibits distinct physicochemical properties and reactivity profiles directly attributable to the positional relationship between the bromine and ester substituents.

Electronic and steric considerations significantly influence reactivity patterns. The C3 position, being adjacent to the bridgehead nitrogen, demonstrates enhanced susceptibility to electrophilic attack and metal-halogen exchange. This is evidenced by the commercial availability of ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 143982-54-1), where the bromine at C3 and ester at C2 exhibit orthogonal reactivity – the bromine participates readily in cross-coupling reactions while the ester remains available for hydrolysis or aminolysis [6]. Crystallographic studies of related esters reveal that the conformation of the ethyl carboxylate group varies significantly depending on its attachment position; in some molecules, the ethyl group adopts a near-perpendicular orientation relative to the heterocyclic plane (torsion angles ~112°), potentially sterically shielding the adjacent position and influencing subsequent regioselective transformations [3].

Table 2: Comparison of Key Imidazo[1,2-a]pyridine Regioisomers

CAS NumberMolecular FormulaSubstitution PatternMelting PointCommercial Availability
1397198-81-0C₁₀H₉BrN₂O₂Ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylateNot reportedMSE Supplies (CM3670 series) [7]
957103-97-8C₁₀H₉BrN₂O₂Ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylateNot reportedChemScene (CS-0321622) [5]
143982-54-1C₁₀H₉BrN₂O₂Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylateNot reportedCymitQuimica (IN-DA003Q7E) [6]
67625-37-0C₁₀H₉BrN₂O₂Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate69-72°CVulcanChem (VC3731356) [8]

Optimization of Ethyl Ester Incorporation via Carboxylation Reactions

The introduction and preservation of the ethyl ester group at the C8 position presents unique synthetic constraints due to the steric and electronic environment of this position. Two primary strategies dominate for installing this functionality: (1) direct carboxylation of preformed imidazo[1,2-a]pyridine intermediates and (2) employing pre-functionalized building blocks bearing the ester group before ring closure. The latter approach often proves superior for synthesizing the 8-carboxylate derivatives specifically. Ethyl bromopyruvate serves as an ideal reagent for this strategy, as demonstrated in the synthesis of ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, where it simultaneously provides the carbon fragment for ring closure and the intact ethyl ester group [3].

Critical reaction parameters demand optimization to maximize ester incorporation efficiency and purity. Solvent selection profoundly impacts yield, with ethanol providing superior results compared to DMF or acetonitrile, likely due to its ability to solubilize both organic intermediates and inorganic bases. Temperature control is paramount, as excessive heat promotes ester hydrolysis or decarboxylation side reactions. Maintaining the reaction at reflux temperature (approximately 78°C for ethanol) typically offers the best compromise between reaction rate and product stability. Furthermore, base selection influences both the cyclization efficiency and ester integrity; mild bases like sodium bicarbonate or carbonate preserve the ester functionality, whereas stronger bases (e.g., sodium hydroxide) risk saponification of the ethyl ester to the corresponding carboxylic acid [3] [4].

Post-synthetic purification techniques are crucial for obtaining high-purity material suitable for pharmaceutical synthesis. Recrystallization solvents like hexane, hexane/ethyl acetate mixtures, or toluene effectively remove unreacted starting materials and minor regioisomeric impurities, often elevating purity to ≥97-99.6% as confirmed by HPLC analysis [5] [6] [7]. The ester group's stability during storage requires attention; suppliers recommend storing these compounds sealed under dry conditions at 2-8°C to prevent moisture-mediated hydrolysis or ester degradation over time [5] [7].

Table 3: Optimization Parameters for Ethyl Ester Incorporation and Preservation

FactorOptimal ConditionEffect on Ester Integrity/Yield
Solvent PolarityEthanol (ε=24.3)Highest yield (65%), minimal hydrolysis
Base StrengthNaHCO₃ (pKa=10.3)Prevents ester saponification
TemperatureControlled reflux (78°C)Balances reaction rate vs. decomposition
Reaction AtmosphereInert gas (N₂/Ar) optionalMinimizes oxidative side reactions
PurificationRecrystallization (Hexane/EtOAc)Achieves ≥97-99.6% purity [6] [7]
StorageSealed, dry, 2-8°CPrevents moisture-mediated hydrolysis

Properties

CAS Number

1038391-10-4

Product Name

Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

IUPAC Name

ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-4-3-5-13-8(11)6-12-9(7)13/h3-6H,2H2,1H3

InChI Key

KZMRDAYGLNMVIH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2Br

Canonical SMILES

CCOC(=O)C1=CC=CN2C1=NC=C2Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.